Ethyl 5-(2-furanoyl)-2-furoate

説明

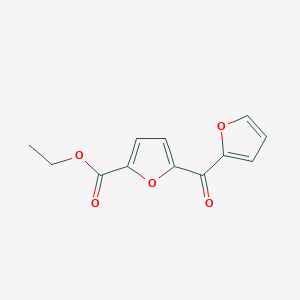

Ethyl 5-(2-furanoyl)-2-furoate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of two furan rings, which are five-membered aromatic rings containing one oxygen atom each

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-furanoyl)-2-furoate typically involves the esterification of 5-(2-furanoyl)-2-furoic acid with ethanol in the presence of a catalyst. One common method is the Fischer esterification, which uses an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of solid acid catalysts can facilitate the separation and purification of the product.

化学反応の分析

Types of Reactions

Ethyl 5-(2-furanoyl)-2-furoate can undergo various chemical reactions, including:

Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The compound can be reduced to form dihydrofuran derivatives.

Substitution: Electrophilic substitution reactions can occur at the furan rings, leading to the formation of substituted furan derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic reagents such as halogens or nitrating agents can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furanones, while reduction can produce dihydrofuran derivatives. Substitution reactions can lead to a variety of substituted furan compounds.

科学的研究の応用

Chemistry

- Building Block in Organic Synthesis : Ethyl 5-(2-furanoyl)-2-furoate serves as a versatile building block in the synthesis of more complex furan derivatives. Its unique structure allows for a variety of chemical modifications, which can lead to the development of new materials or compounds with desired properties.

- Reactivity Studies : The compound's reactivity can be explored through oxidation and reduction reactions, yielding products such as furanones and dihydrofuran derivatives. This reactivity is essential for advancing synthetic methodologies in organic chemistry.

Biology

- Biomolecular Interactions : Research into the interactions of furan-based biomolecules has highlighted the potential of this compound in studying enzyme-substrate relationships and other biological processes.

- Pharmacological Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory and antimicrobial activities. Ongoing research aims to elucidate these properties further, potentially leading to new therapeutic agents .

Medicine

- Potential Therapeutic Uses : The compound's unique structure may allow it to interact with biological targets such as receptors or enzymes, modulating their activity. This interaction could pave the way for developing drugs aimed at treating inflammatory diseases or infections .

- Case Studies : Various studies have investigated the pharmacological effects of furan derivatives similar to this compound. For instance, compounds with furan moieties have shown promising results in treating conditions such as asthma, cancer, and bacterial infections. These findings suggest that further exploration of this compound could yield significant medical advancements .

Industrial Applications

- Material Development : this compound is utilized in creating polymers and resins with specific properties. Its ability to undergo various chemical transformations makes it suitable for industrial applications where tailored materials are required.

- Sustainable Chemistry : Given the increasing interest in sustainable practices, compounds like this compound are being explored for their potential use in green chemistry initiatives, particularly in synthesizing biodegradable materials .

作用機序

The mechanism of action of Ethyl 5-(2-furanoyl)-2-furoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan rings can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity.

類似化合物との比較

Similar Compounds

Furan-2-carboxylic acid: A simpler furan derivative with similar reactivity.

Ethyl furoate: Another ester of furan with different substitution patterns.

5-Hydroxy-2-furanone: A furan derivative with a hydroxyl group, showing different chemical properties.

Uniqueness

Ethyl 5-(2-furanoyl)-2-furoate is unique due to the presence of two furan rings, which can confer distinct chemical and biological properties

生物活性

Ethyl 5-(2-furanoyl)-2-furoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological properties, synthesis, and pharmacological relevance of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a furan moiety, which is known for its diverse pharmacological properties. The structure can be represented as follows:

This compound is characterized by the presence of two furan rings, which are linked through an ester functional group, contributing to its unique chemical behavior and biological activity.

Antimicrobial Properties

Research indicates that compounds containing furan rings exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. For instance, studies have demonstrated that furan derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents .

Antitumor Activity

The antitumor activity of this compound has been explored in several studies. Furan-containing compounds are often associated with cytotoxic effects on cancer cells. In vitro assays have shown that this compound can induce apoptosis in specific cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. This compound has been reported to possess anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

The biological activities of this compound can be attributed to its interaction with various molecular targets within the body:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory processes or bacterial metabolism.

- Induction of Apoptosis : Through various signaling pathways, it can trigger programmed cell death in tumor cells.

- Modulation of Gene Expression : this compound may influence gene expression related to inflammation and cell proliferation.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available furan derivatives. A common synthetic route includes:

- Formation of Furan Derivatives : Initial reactions involve the preparation of furan-2-carboxylic acid.

- Esterification : The carboxylic acid is then reacted with ethanol in the presence of an acid catalyst to form ethyl esters.

- Acylation : Further acylation with appropriate acyl chlorides leads to the formation of this compound.

Case Studies

Several studies have investigated the biological activities of this compound:

- Study A : Evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showing a significant reduction in bacterial growth at specific concentrations.

- Study B : Focused on the cytotoxic effects on MCF-7 breast cancer cells, reporting an IC50 value indicating potent antitumor activity.

- Study C : Assessed anti-inflammatory effects in a murine model, demonstrating reduced levels of TNF-alpha and IL-6 following treatment with this compound.

特性

IUPAC Name |

ethyl 5-(furan-2-carbonyl)furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-2-15-12(14)10-6-5-9(17-10)11(13)8-4-3-7-16-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMAWONVKQVYXGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)C(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641794 | |

| Record name | Ethyl 5-(furan-2-carbonyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-54-6 | |

| Record name | Ethyl 5-(furan-2-carbonyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。